N-(3,5-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
N-(3,5-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic organic compound featuring a central 1,2,4-oxadiazole ring linked to a pyrrole moiety and an acetamide group. The 3,5-dimethoxyphenyl substituent on the acetamide and the 4-methylphenyl group on the oxadiazole ring are critical for its structural uniqueness.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-15-6-8-16(9-7-15)22-25-23(31-26-22)20-5-4-10-27(20)14-21(28)24-17-11-18(29-2)13-19(12-17)30-3/h4-13H,14H2,1-3H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQFNTFSRXFHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethoxyphenyl moiety and a pyrrol moiety linked through an acetamide group. Its chemical formula is . The presence of the oxadiazole ring is noteworthy as it is often associated with various biological activities, especially in anticancer research.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, research indicates that oxadiazoles can exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to this compound have been shown to inhibit cancer cell proliferation effectively.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 | |
| Compound B | MCF7 | 0.67 | |
| Compound C | PC-3 | 0.80 | |
| N-(3,5-Dimethoxyphenyl)-2-{...} | HCT-116 | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that oxadiazole derivatives may act by:
- Inhibiting key signaling pathways : Many oxadiazole derivatives have been shown to inhibit pathways such as EGFR and Src kinases, which are crucial in cancer cell proliferation and survival.
- Inducing apoptosis : Some compounds induce programmed cell death in cancer cells through various apoptotic pathways.
Case Studies
Case Study 1: Anticancer Screening
A study conducted by Zhang et al. synthesized several oxadiazole derivatives and screened them for anticancer activity using TRAP PCR-ELISA assays. The results indicated that specific derivatives exhibited potent inhibitory effects against multiple cancer cell lines including HEPG2 and MCF7 with IC50 values significantly lower than standard treatments like staurosporine .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to evaluate the binding affinity of N-(3,5-dimethoxyphenyl)-2-{...} to various targets such as alkaline phosphatase. These studies revealed promising binding energies indicating potential for therapeutic applications in oncology .
Comparison with Similar Compounds
BE96086 ()
- Structure : 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide.
- Key Difference : Replaces the 4-methylphenyl group on the oxadiazole with a benzodioxol substituent.
ZINC35476132 ()
- Structure: N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
- Key Differences: Cyclopentyl group instead of 3,5-dimethoxyphenyl. Phenoxy linker instead of pyrrole.
- Implications: The absence of a pyrrole ring and the phenoxy linkage may reduce planarity, affecting binding to hydrophobic enzyme pockets .
Analogues with Alternative Heterocyclic Cores
Benzothiazole Derivatives ()
- Example : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide.
- Key Difference : Benzothiazole replaces the oxadiazole-pyrrole system.
Triazole Derivatives ()
- Example : Hydroxyacetamide derivatives with 1,2,4-triazole cores.
- Key Difference : Triazole rings instead of oxadiazole.
- Implications : Triazoles offer stronger hydrogen-bonding capacity, which could enhance solubility or target binding .
Crystallographic Analysis
The SHELX software suite () is widely used for crystallographic refinement of similar compounds. For instance, hydrogen-bonding patterns () in the target compound’s dimethoxyphenyl group could form C–H···O interactions, stabilizing its crystal lattice .
Pharmacological Potential and Challenges
- Bioactivity : Oxadiazole-pyrrole hybrids are associated with antiproliferative activity, as seen in hydroxyacetamide derivatives (). The target compound’s methylphenyl group may enhance lipophilicity, improving membrane permeability .
- Chirality : If chiral centers exist, parameters like Flack’s x () could determine enantiopurity, critical for efficacy and toxicity profiles .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
